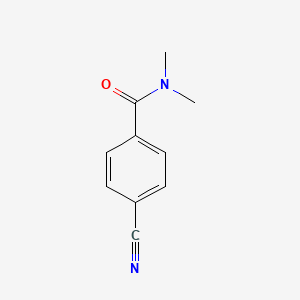

4-cyano-N,N-dimethylbenzamide

説明

Significance of Benzamide (B126) and Nitrile Functional Groups in Organic Chemistry Research

The chemical reactivity and versatility of 4-cyano-N,N-dimethylbenzamide are largely dictated by the presence of its two key functional groups: the benzamide and the nitrile. Both of these groups are independently significant in the field of organic chemistry.

Benzamides as Key Synthetic Building Blocks

Benzamides, a subclass of amides, are compounds where a carbonyl group is attached to a benzene (B151609) ring and a nitrogen atom. ontosight.ai They are recognized as important structural motifs and versatile building blocks in organic synthesis. ontosight.aimdpi.com The stability of the amide bond, coupled with its ability to participate in various chemical transformations, makes benzamides valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and materials. mdpi.comresearchgate.net The benzamide functional group can influence a molecule's physical and chemical properties, such as polarity, solubility, and reactivity. solubilityofthings.comsolubilityofthings.com

The amide group itself is a cornerstone in biochemistry, forming the peptide bonds that link amino acids in proteins. researchgate.net In synthetic chemistry, benzamides can be prepared through various methods, including the reaction of benzoic acids or their derivatives with amines. nih.gov They can also serve as precursors for other functional groups through reactions like reduction or hydrolysis. organic-synthesis.com

Nitriles in Synthetic Organic Chemistry

Nitriles are organic compounds that contain a cyano (–C≡N) functional group, which consists of a carbon atom triple-bonded to a nitrogen atom. wikipedia.orgallen.in This group is highly versatile in organic synthesis due to its unique electronic properties and reactivity. nih.govfiveable.me The carbon-nitrogen triple bond creates a reactive site that can undergo a wide array of chemical transformations. ebsco.com

Nitriles are valuable intermediates for the synthesis of various nitrogen-containing compounds. fiveable.me Key reactions of nitriles include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to form amides and subsequently carboxylic acids. ebsco.comnumberanalytics.com

Reduction: The nitrile group can be reduced to primary amines using various reducing agents. numberanalytics.com

Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions, such as [2+2+2], [3+2], and [4+2] cycloadditions, to construct carbo- and heterocyclic ring systems. nih.gov

The cyano group can also act as a directing group in C-H bond functionalization reactions, enabling the introduction of other functionalities onto a molecule. nih.gov

Dual Functionality of this compound

The presence of both a benzamide and a nitrile group in this compound provides it with dual functionality. This allows for a wider range of possible chemical modifications and applications. The nitrile group can be transformed into other functional groups like amines or carboxylic acids, while the benzamide moiety offers sites for further reactions. smolecule.comebsco.comnumberanalytics.com This dual reactivity makes it a potentially useful building block for creating more complex molecular architectures. For instance, the nitrile can be selectively reduced without affecting the amide, or the amide could be hydrolyzed under conditions that leave the nitrile intact, offering chemists multiple pathways for synthesizing diverse compounds.

Historical Context of Related Chemical Compound Research

The development and understanding of compounds like this compound are built upon a long history of research into the synthesis and properties of its constituent functional groups.

Evolution of Benzamide Synthesis Methodologies

The synthesis of benzamides has evolved significantly over time. Traditionally, amides were synthesized by reacting carboxylic acids and their derivatives with amines. researchgate.net However, the direct coupling of carboxylic acids and amines often requires harsh conditions or the use of activating agents, which can lead to waste. researchgate.net This has driven the development of more efficient and sustainable methods.

Modern advancements in benzamide synthesis include:

Transition-Metal-Catalyzed Reactions: The use of transition metals as catalysts has enabled more efficient amide bond formation under milder conditions. mdpi.com

Oxidative Amidation: This approach involves the reaction of aldehydes or alcohols with amines in the presence of an oxidant to form amides. researchgate.netresearchgate.net

Catalytic Amidation: The development of new catalysts has made amidation reactions more economical and sustainable. researchgate.net

The progression from simple benzamides to more complex substituted derivatives reflects the systematic exploration of structure-activity relationships in fields like medicinal chemistry.

Advancements in Nitrile Chemistry

The field of nitrile chemistry has also seen significant progress. Historically, the synthesis of nitriles often involved the use of toxic cyanide reagents. scribd.com While methods like the Sandmeyer reaction and nucleophilic substitution with cyanide salts are still in use, modern research has focused on developing safer and more efficient synthetic routes. wikipedia.orgnumberanalytics.com

Recent advancements in nitrile synthesis include:

Catalytic Cyanation: The development of catalysts, often based on palladium or copper, allows for the cyanation of aryl halides and other substrates under milder conditions. scribd.comnumberanalytics.com

Electrochemical Synthesis: The use of electrochemical methods for nitrile synthesis is an emerging trend that offers potential advantages in terms of sustainability. numberanalytics.com

Biocatalysis: Enzymes like nitrile hydratase and nitrilase are used in industrial processes for the conversion of nitriles to amides and carboxylic acids, respectively, under environmentally benign conditions. frontiersin.orgnih.gov These biocatalytic methods are often highly selective and efficient. nih.gov

These advancements have expanded the toolbox of synthetic chemists, allowing for the more efficient and sustainable production of a wide range of nitrile-containing compounds. researchgate.net

Current Research Landscape and Emerging Trends

The study of molecules like this compound is embedded in broader trends within chemical science. Current research is actively pursuing more efficient, selective, and environmentally benign synthetic routes for creating complex aromatic compounds. researchgate.netwiley.com Concurrently, there is a strong focus on the detailed investigation of molecular dynamics and structure-property relationships through a synergy of experimental techniques and advanced computational modeling. mdpi.comcore.ac.uk

The synthesis of substituted benzamides and benzonitriles, the two key functional groups in this compound, is a central theme in modern organic chemistry. Researchers are continuously developing novel methods that offer improvements in yield, selectivity, and sustainability over traditional approaches. researchgate.net

Amide bond formation is one of the most frequently performed reactions in medicinal and process chemistry. researchgate.net While classic methods often involve activating carboxylic acids into more reactive forms like acid chlorides or using coupling reagents, recent trends focus on direct catalytic amidations. researchgate.net Transition metal catalysts, including those based on nanoparticles, are increasingly used to facilitate these reactions under milder and more environmentally friendly conditions. researchgate.netwiley.com For instance, manganese-catalyzed esterification and subsequent amidation have shown high yields, where electron-withdrawing substituents like a para-chloro group enhance reactivity. The cyano group at the para-position, as in the parent structure of this compound, is also noted to significantly boost esterification yields due to its strong electron-withdrawing nature.

The synthesis of the benzonitrile (B105546) moiety has likewise seen significant advancements. The industrial production of benzonitrile often involves the ammoxidation of toluene (B28343) at high temperatures. medcraveonline.comgoogle.com Modern approaches aim for higher selectivity and efficiency. One emerging strategy involves using transition metal oxide clusters (e.g., Ni, Co, V, Mo, W) fabricated within the pores of zeolites. medcraveonline.com This method allows for the selective ammoxidation of alkylbenzenes in confined sub-nano spaces, effectively suppressing side reactions and enabling high selectivity (up to 99%) for the desired nitrile product. medcraveonline.com Other laboratory-scale methods include the dehydration of benzamides and the Rosenmund–von Braun reaction, which involves treating a bromobenzene (B47551) with a cyanide source like cuprous cyanide or NaCN. atamanchemicals.com One-step methods are also being developed, such as the reaction of benzaldehyde (B42025) with an ionic liquid-type hydroxylammonium salt, which offers a greener synthesis pathway by avoiding harsh reagents. patsnap.com

| Target Functionality | Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Benzamide | Direct Amidation | Transition Metal Catalysts | Milder conditions, improved yields, and greener approach compared to traditional methods. researchgate.netwiley.com | researchgate.netwiley.com |

| Benzamide | Transamidation | Imidazolium Chloride Catalysts | High yields (>80%) for reactions with aromatic amines. | |

| Benzonitrile | Ammoxidation of Toluene | Vanadium-Chromium Catalyst | Industrial method involving high temperatures (300-500 °C). google.com | google.com |

| Benzonitrile | Selective Ammoxidation | Transition Metal Oxide Clusters in Zeolites | High selectivity (up to 99%) by suppressing combustion side reactions. medcraveonline.com | medcraveonline.com |

| Benzonitrile | One-pot Synthesis from Benzaldehyde | Ionic Liquid Type Hydroxylammonium Salt / ZnCl₂ | Environmentally friendly, clean synthesis that avoids corrosive materials. patsnap.com | patsnap.com |

The amide bond possesses a partial double bond character due to resonance between the nitrogen lone pair and the carbonyl group. This feature restricts free rotation around the carbon-nitrogen (C–N) bond, leading to a significant rotational energy barrier. ias.ac.in The study of these rotational barriers is crucial for understanding the conformational properties of many important molecules, from simple amides to complex proteins. mdpi.comcore.ac.ukias.ac.in

Modern research heavily relies on a combination of experimental techniques, primarily dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, and theoretical quantum chemical calculations to probe these rotational dynamics. mdpi.comcore.ac.uk Variable Temperature (VT) NMR allows for the determination of the rate of rotation by analyzing the coalescence of signals as the temperature changes. From this, the Gibbs free energy of activation (ΔG‡) for the rotation can be calculated using the Eyring equation. mdpi.com

Computational methods, particularly Density Functional Theory (DFT), are used to calculate the Potential Energy Surface (PES) for bond rotation, identifying the ground state and transition state structures. mdpi.com These calculations provide valuable insights into the electronic and steric effects that govern the height of the rotational barrier. For aromatic amides, the electronic nature of substituents on the benzene ring has a pronounced effect. mdpi.comresearchgate.net Electron-withdrawing groups and electron-donating groups can alter the partial double bond character of the C-N bond, thereby modulating the rotational barrier. researchgate.net For instance, studies on para-substituted N,N-dimethylbenzamides have correlated rotational barriers with Hammett-type substituent constants, demonstrating a clear electronic influence. researchgate.net Computational studies can also partition the activation enthalpy and entropy, revealing the driving forces behind the rotational process under different conditions, such as varying solvent polarity. rsc.org

| Compound | Method | Parameter | Value | Reference |

|---|---|---|---|---|

| N,N-dimethylformamide (DMF) | NMR | Rotational Barrier | ~50 to 90 kJ/mol | ias.ac.in |

| Nicotinamide | Dynamic NMR | ΔH++ | 12.9 ± 0.3 kcal/mol | researchgate.net |

| Nicotinamide | Dynamic NMR | ΔS++ | -7.7 ± 0.9 cal/mol·K | researchgate.net |

| Picolinamide | Dynamic NMR | ΔH++ | 18.3 ± 0.4 kcal/mol | researchgate.net |

| Picolinamide | Dynamic NMR | ΔS++ | +1.3 ± 1.0 cal/mol·K | researchgate.net |

| N-acyl pyrrolidine-2,5-dicarboxylic acid (meso derivative) | Computational/NMR | Rotational Barrier Difference | ~9 kJ/mol lower than racemic diastereomer | rsc.org |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-cyano-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12(2)10(13)9-5-3-8(7-11)4-6-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSNYKXHMCDALW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585454 | |

| Record name | 4-Cyano-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24167-50-8 | |

| Record name | 4-Cyano-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Cyano N,n Dimethylbenzamide and Its Analogues

Classical and Modern Approaches to Benzamide (B126) Formation

The construction of the benzamide linkage is a cornerstone of organic synthesis, with numerous methods available, ranging from traditional reactions to modern catalytic systems.

A direct and widely used method for the synthesis of 4-cyano-N,N-dimethylbenzamide is the reaction between 4-cyanobenzoyl chloride and dimethylamine (B145610). This reaction, a classic example of nucleophilic acyl substitution, is often referred to as the Schotten-Baumann reaction. fishersci.it The process is typically rapid and high-yielding, proceeding through a nucleophilic addition-elimination mechanism. chemguide.co.ukchemistrystudent.com

The reaction involves the nucleophilic attack of dimethylamine on the electrophilic carbonyl carbon of 4-cyanobenzoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. chemguide.co.uk The reaction is generally carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine (B128534) or pyridine) or an aqueous base, to neutralize the hydrogen chloride byproduct. fishersci.it The preparation of the starting material, 4-cyanobenzoyl chloride, can be achieved from 4-carbamoylbenzoic acids using chlorinating agents like phosphoryl trichloride. google.com

Table 1: Representative Conditions for Schotten-Baumann Amidation

| Acyl Chloride | Amine | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 4-Cyanobenzoyl Chloride | Dimethylamine | Triethylamine | Dichloromethane | Room Temperature | High |

An alternative strategy for amide formation is the hydration of a nitrile group. In the context of this compound synthesis, this could involve the selective hydration of one nitrile group of terephthalonitrile (B52192) to an amide, followed by N,N-dimethylation. The selective mono-hydration of dinitriles presents a significant challenge due to the potential for over-hydrolysis to the dicarboxylic acid or diamide (B1670390). nii.ac.jp

Various catalytic systems have been developed to achieve the selective hydration of nitriles to amides. These include transition metal catalysts based on ruthenium, rhodium, and palladium, as well as transition-metal-free methods. researchgate.netresearchgate.netoatext.com For instance, palladium-catalyzed transfer hydration using acetamide (B32628) as a water donor has been shown to be effective for the conversion of dinitriles to diamides and can be adapted for selective mono-hydration under controlled conditions. nii.ac.jp Another approach involves the use of sodium hydroxide (B78521) in a suitable solvent system, which offers a mild and cost-effective method for the hydration of a range of nitriles to their corresponding amides. oatext.com

Table 2: Catalytic Systems for Nitrile Hydration

| Nitrile Substrate | Catalyst/Reagent | Solvent | Key Features |

|---|---|---|---|

| Dinitriles | Pd(CH₃CN)₄(BF₄)₂ / Acetamide | Acetic Acid | Transfer hydration, allows for selective conversion. nii.ac.jp |

| Aromatic Nitriles | NaOH | Isopropyl Alcohol | Transition-metal-free, mild conditions. oatext.com |

Modern synthetic methodologies offer elegant one-pot procedures for the construction of N,N-dimethylbenzamides from readily available starting materials. Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation or Goldberg reaction, provide a powerful tool for the formation of the aryl-nitrogen bond. wikipedia.orgorganic-chemistry.org

In a typical one-pot synthesis, an aryl halide (e.g., 4-bromobenzonitrile (B114466) or 4-iodobenzonitrile) can be coupled with a source of the dimethylamide group. A combination of a copper catalyst (e.g., CuI), a ligand (often a diamine or an amino acid), and a base are employed to facilitate the reaction. researchgate.netnih.gov These reactions often require elevated temperatures and polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org The mechanism is believed to involve the formation of a copper(I) amidate complex which then undergoes oxidative addition with the aryl halide. nih.gov

Table 3: Key Components in Copper-Catalyzed Amidation

| Component | Examples | Role in Reaction |

|---|---|---|

| Copper Source | CuI, Cu₂O | Catalyst |

| Aryl Halide | 4-Iodobenzonitrile, 4-Bromobenzonitrile | Electrophile |

| Amide Source | Dimethylamine, DMF | Nucleophile |

| Ligand | 1,10-Phenanthroline, N,N-Dimethylglycine | Stabilizes copper catalyst, enhances reactivity |

| Base | K₂CO₃, Cs₂CO₃ | Promotes formation of the active nucleophile |

A less common but noteworthy method for amide synthesis involves the reaction of esters with nitriles. Research has demonstrated that molecular iodine can effectively catalyze this transformation under solvent-free conditions. nih.gov For the synthesis of a this compound analogue, this would conceptually involve the reaction of an appropriate ester with a nitrile in the presence of an amine source.

In a study by Hanzawa et al., the reaction of 1-phenylethyl acetate (B1210297) with benzonitrile (B105546) in the presence of iodine and water afforded N-(1-phenylethyl)benzamide. nih.gov The proposed mechanism involves the formation of a cationic intermediate from the ester, which is then trapped by the nitrile. The reactivity in this process is dependent on the stability of the carbocationic intermediate derived from the ester. nih.gov The optimal conditions were found to be a temperature of 80°C with specific molar ratios of the reactants, catalyst, and water. nih.gov

Strategies for Introducing the Cyano Functionality

An alternative synthetic approach involves the introduction of the cyano group onto a pre-existing N,N-dimethylbenzamide molecule. This strategy relies on the functionalization of a C-H bond, a rapidly evolving area of organic chemistry.

Direct C-H cyanation offers an atom-economical and efficient route to introduce a cyano group onto an aromatic ring. Various transition metal-catalyzed methods have been developed for this purpose, with palladium and cobalt being prominent examples. researchgate.netsemanticscholar.orgresearchgate.net

In a palladium-catalyzed C-H cyanation, N,N-dimethylbenzamide can be reacted with a cyanating agent in the presence of a palladium catalyst and an appropriate oxidant. The regioselectivity of the cyanation is often directed by the amide group, favoring substitution at the ortho position. However, steric and electronic factors can influence the final position of the cyano group. semanticscholar.org For instance, a protocol employing N,N-dimethylformamide and ammonia (B1221849) as a combined source for the cyano group has been developed, offering a novel approach to this transformation. semanticscholar.org Cobalt-catalyzed C-H cyanation has also emerged as a valuable method, providing access to aryl nitriles with high regio- and mono-selectivity. researchgate.net

Table 4: Catalytic Systems for Direct C-H Cyanation of Arenes

| Catalyst System | Cyanating Agent | Key Features |

|---|---|---|

| Palladium(II) | N,N-Dimethylformamide/Ammonia | Novel "CN" source, high regioselectivity. semanticscholar.org |

| Ruthenium(II) | N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Weakly coordinating amide directing groups. researchgate.net |

Cyanation Reactions Utilizing Various "CN" Sources

The introduction of a nitrile group onto an aromatic ring is a pivotal step in the synthesis of this compound and its analogues. Traditional methods often rely on toxic cyanide sources, prompting research into safer and more efficient alternatives. taylorandfrancis.com Transition metal-mediated reactions, particularly those using palladium and copper, are common, though they can require high temperatures and long reaction times. taylorandfrancis.com

A variety of "CN" sources have been explored to overcome the limitations of highly toxic reagents like cyanogen (B1215507) halides. scielo.br Some notable examples include:

Zinc Cyanide (Zn(CN)₂) : Used as an alternative to highly toxic cyanogen halides for the synthesis of cyanamides from amines. scielo.br

N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) : This less toxic and readily available cyanide source has been used for the direct cyanation of C-H bonds in arenes. scielo.br

N,N-Dimethylformamide (DMF) : In some copper-catalyzed reactions, DMF can serve as the source of the cyano group, with the carbon and nitrogen atoms originating from the N,N-dimethylamino moiety. tezu.ernet.inresearchgate.net

Ammonia (NH₃) and Carbon Dioxide (CO₂) : A nickel-catalyzed reductive cyanation of α-(hetero)aryl amines has been developed using CO₂ and NH₃, offering a novel route to α-aryl nitriles. semanticscholar.org

The choice of cyanide source often depends on the specific substrate and the desired reaction pathway, with ongoing research focused on developing milder and less hazardous cyanating agents. scielo.br

Preparation of Carboxylic Acid Nitriles via Halogen Replacement

A common and effective method for synthesizing aromatic nitriles is through the replacement of a halogen atom on the aromatic ring with a cyanide group. The Rosenmund-von Braun reaction, a classic example, involves the cyanation of aryl halides using copper(I) cyanide (CuCN), often at elevated temperatures. taylorandfrancis.com

This strategy is particularly relevant for producing precursors to compounds like this compound. For instance, the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide involves a key step where a bromine compound is converted to the corresponding nitrile through cyanation with copper(I) cyanide. google.com This reaction is typically carried out in a high-boiling point polar solvent such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO). google.com The efficiency of this halogen replacement can be influenced by the nature of the aryl halide (iodides and bromides being more reactive than chlorides) and the specific reaction conditions employed.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through various strategic pathways, which can be broadly categorized as convergent or divergent. A convergent synthesis would involve preparing the 4-cyanobenzoic acid and the dimethylamine components separately before combining them in a final step. A divergent approach might start from a common intermediate that is then modified to introduce either the cyano or the dimethylamide group, followed by the other.

A logical multi-step synthesis involves the formation of the benzamide followed by the introduction of the nitrile, or vice-versa. For example, a synthetic route could begin with 4-bromobenzoic acid. This starting material can first be converted to 4-bromo-N,N-dimethylbenzamide. Subsequently, a cyanation reaction, such as a palladium- or copper-catalyzed reaction using a cyanide source like Zn(CN)₂, can be employed to replace the bromine atom with a cyano group, yielding the final product.

Alternatively, one could start with the cyanation of 4-bromobenzonitrile from 1,4-dibromobenzene, followed by hydrolysis of the second bromo group to a carboxylic acid, and subsequent amidation with dimethylamine. A one-pot reaction has also been reported for the synthesis of N,N-dimethyl benzamides and benzonitriles from benzyl (B1604629) cyanide and iodobenzene (B50100) using a copper catalyst, where DMF serves as the amide source. researchgate.net

A two-step procedure has been described for a related compound, N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, which involves first preparing the N,N'-dimethyl-4-nitrobenzohydrazide, followed by a reaction with cyanogen bromide to introduce the cyano group. mdpi.com This highlights a sequential approach to building the final molecule.

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and side products. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and concentration of reagents. analis.com.my

Catalyst Selection:

Copper Catalysts : Copper-based catalysts are widely used in cyanation reactions. tezu.ernet.in Copper(I) oxide (Cu₂O) has been successfully used in one-pot reactions to synthesize N,N-dimethyl benzamides and benzonitriles. researchgate.net The reaction often includes a ligand, such as 1,10-phenanthroline, to enhance the catalyst's activity. researchgate.net

Palladium Catalysts : Palladium catalysts are also effective for cyanation reactions of aryl halides. The combination of a palladium catalyst with a copper co-catalyst (e.g., CuI) can facilitate the reaction under milder conditions. tezu.ernet.in

Reaction Conditions: The choice of solvent can significantly impact the reaction outcome; for example, in some reactions, DMF has been shown to substantially improve the yield compared to ethereal solvents or dichloromethane. researchgate.net Temperature is another critical factor; for instance, a copper-catalyzed one-pot synthesis of N,N-dimethyl benzamides was conducted at 130 °C. researchgate.net The concentration of reactants and the reaction time are also fine-tuned to achieve optimal conversion and selectivity. scielo.br

The table below summarizes optimization parameters for a generic amidation reaction.

| Parameter | Variation | Optimal Condition | Result |

| Solvent | THF, Diethyl ether, Dichloromethane | Anhydrous THF | Higher Yield analis.com.myresearchgate.net |

| Catalyst | Cu₂O, Pd/C | Cu₂O with ligand | Effective for one-pot synthesis researchgate.net |

| Temperature | Room Temperature, 60 °C, 130 °C | 60 °C - 130 °C | Dependent on specific reaction researchgate.netanalis.com.my |

| Time | 30 min - 20 h | 150 minutes | Optimized for high yield analis.com.myscielo.br |

After the synthesis is complete, isolating the pure this compound is a critical step. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.

Commonly employed purification techniques include:

Column Chromatography : This is a widely used method for separating the target compound from unreacted starting materials and byproducts. mdpi.com The crude reaction mixture is passed through a column of silica (B1680970) gel, and a suitable eluent (a mixture of solvents like petroleum ether and ethyl acetate) is used to selectively elute the desired product. researchgate.net

Recrystallization : If the crude product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining a pure crystalline product. This technique relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures. osti.gov

Extraction : Liquid-liquid extraction is typically used during the work-up procedure to separate the product from the reaction mixture. For example, after quenching the reaction with water, the product can be extracted into an organic solvent like ethyl acetate. The organic layers are then combined, washed, dried, and the solvent is evaporated to yield the crude product. researchgate.netmdpi.com

Sublimation : For compounds that are volatile solids, sublimation can be an effective purification method, although it is often more suitable for small-scale purifications. osti.gov

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to make the process more environmentally friendly and sustainable. nih.gov This involves considerations such as preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents and reaction conditions. nih.gov

Key green chemistry considerations for this synthesis include:

Use of Safer Reagents : Replacing highly toxic cyanide sources like KCN or BrCN with less hazardous alternatives such as NCTS or exploring routes that utilize CO₂/NH₃ aligns with the principle of using less hazardous chemical syntheses. scielo.brsemanticscholar.orgnih.gov

Catalysis : The use of catalysts, such as copper or palladium complexes, is a core principle of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions, thereby reducing energy consumption and waste. nih.gov

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. One-pot reactions, where multiple steps are carried out in the same vessel, can improve atom economy by reducing the need for intermediate purification steps and minimizing solvent waste. researchgate.net

Safer Solvents : The choice of solvent is critical. While solvents like DMF are effective, they are also associated with environmental and health concerns. Research into greener solvents or even solvent-free reaction conditions is an important aspect of sustainable synthesis. nih.govnih.gov Microwave-assisted synthesis, which can accelerate reactions and often uses less solvent, is another green technique. nih.gov

Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. nih.gov The development of highly active catalysts that can function under milder conditions is a key enabler for this.

By integrating these principles, the synthesis of this compound can be made more efficient, economical, and environmentally benign. rsc.org

Eco-Friendly Approaches to Amide Synthesis

The principles of green chemistry aim to reduce or eliminate hazardous substances in the design of chemical processes. nih.gov In amide synthesis, this often involves replacing stoichiometric reagents with catalytic systems that are effective, selective, and minimize waste. sigmaaldrich.com

Catalytic Direct Amidation: A prominent eco-friendly strategy is the direct catalytic amidation of a carboxylic acid with an amine, where the only byproduct is water. catalyticamidation.info Boron-based catalysts, particularly boric acid, have emerged as inexpensive, readily available, and green options for this transformation. galchimia.comorgsyn.org This method avoids the need for hazardous acid chlorides or coupling agents. galchimia.com The reaction typically involves heating the carboxylic acid and amine with a catalytic amount of boric acid, often with azeotropic removal of water. sciepub.com It is proposed that boric acid reacts with the carboxylic acid to form a mixed anhydride (B1165640), which acts as the active acylating agent. sciepub.com This intermediate then reacts with the amine to form the amide and regenerate the boric acid catalyst. sciepub.com This methodology has proven effective for a wide range of substrates, including the synthesis of sterically hindered N,N-disubstituted amides. orgsyn.org

Enzymatic catalysis offers another sustainable route for amide bond formation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of free carboxylic acids with amines in non-aqueous media. nih.gov This biocatalytic approach is highly efficient and operates under mild conditions, often yielding pure products without the need for extensive purification. nih.gov

The table below summarizes findings for various eco-friendly catalytic systems used in the synthesis of amides, which are applicable to this compound and its analogues.

Table 1: Eco-Friendly Catalytic Systems for Amide Synthesis

| Catalyst System | Reactants | Conditions | Key Findings |

|---|---|---|---|

| Boric Acid | Carboxylic Acids + Amines | Thermal, with water removal | Green, inexpensive, and readily available catalyst; suitable for a wide spectrum of compounds, including sterically hindered N,N-disubstituted amides. galchimia.comorgsyn.org |

| Candida antarctica lipase B (CALB) | Free Carboxylic Acids + Amines | Anhydrous organic media | Simple, efficient method producing amides with excellent conversions and yields; avoids intensive purification. nih.gov |

| Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | Carboxylic Acids + Amines | Microwave, solvent-free | Rapid and effective method; catalyst is easily separated, and the process produces limited waste. mdpi.com |

| Zinc-based "Ecocat" | Esters + Amines (Aminolysis) | Solvent-free | Reusable and sustainable catalyst derived from plants grown on contaminated soils; effective for solvent-free aminolysis. |

Utilization of Ionic Liquids and Solvent-Free Conditions in Related Reactions

Ionic Liquids in Amide Synthesis: Ionic liquids (ILs) are salts with low melting points, often considered "green" solvents due to their negligible vapor pressure, high thermal stability, and recyclability. researchgate.netscispace.com They can serve as both the solvent and catalyst in chemical reactions, simplifying product separation. scispace.com In the context of amide synthesis, Brønsted acidic ionic liquids have been developed to efficiently catalyze the direct amidation of carboxylic acids and amines. scispace.com These ILs can be recovered and reused multiple times without a significant drop in activity. Copper-based ionic liquids have also been shown to be efficient and recyclable catalysts for the synthesis of primary, secondary, and tertiary amides.

Ionic liquids can also be used as supports for reagents or catalysts. For instance, an ionic liquid-supported aldehyde can be converted to a secondary amine and subsequently reacted with acid chlorides to form carboxamides. scispace.com This approach combines the benefits of a homogeneous reaction medium with the ease of product separation typically associated with solid-phase synthesis. scispace.com

Microwave-assisted organic synthesis, often performed under solvent-free conditions, has become a valuable tool for green chemistry. mdpi.com The direct amidation of carboxylic acids and amines can be achieved rapidly and in high yields by using a catalyst like ceric ammonium nitrate (CAN) under microwave irradiation without any solvent. mdpi.com This method is versatile, applicable to a range of aromatic and aliphatic substrates, and features a simple, environmentally friendly work-up. mdpi.com

Another solvent-free approach involves the aminolysis of esters catalyzed by reusable "eco-catalysts," such as zinc-containing species supported on montmorillonite (B579905) clay. This method has been successfully applied to the synthesis of bioactive amides, demonstrating the potential for creating sustainable and reusable catalytic systems for solvent-free amide bond formation.

The following table presents data on reactions utilizing these advanced methodologies.

Table 2: Reactions in Ionic Liquids and Under Solvent-Free Conditions

| Methodology | Catalyst/Medium | Substrates | Conditions | Yield | Ref. |

|---|---|---|---|---|---|

| Ionic Liquid Catalysis | Brønsted Acidic Ionic Liquid | Benzoic acid + Aniline | 160 °C, 8 h | 96% | |

| Ionic Liquid Catalysis | Copper-based Ionic Liquid on Silicalite | Benzoic acid + Aniline | 120 °C, 12 h | 92% | |

| Solvent-Free Synthesis | Ceric Ammonium Nitrate (CAN) (2 mol%) | Benzoic acid + Benzylamine | Microwave, 160-165 °C, 2 h | 98% | mdpi.com |

| Solvent-Free Synthesis | Zinc Chloride (ZnCl₂) | Ethyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate + 2-Amino-2-methyl-1-propanol | 120 °C, 2 h | 96% | |

Spectroscopic Characterization and Structural Elucidation of 4 Cyano N,n Dimethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 4-cyano-N,N-dimethylbenzamide, revealing key features of its chemical environment.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays characteristic signals for both the aromatic and the N,N-dimethyl protons. The aromatic region shows two multiplets, one between δ 7.81–7.67 ppm and another at δ 7.63–7.46 ppm, corresponding to the protons on the benzene (B151609) ring. rsc.org Another source reports a multiplet between δ 7.70–7.62 ppm and another between δ 7.55–7.48 ppm. thieme-connect.de A third study describes these as two doublets at δ 7.72 (d, J = 8.1 Hz, 2H) and 7.52 (d, J = 8.1 Hz, 2H). rsc.org This AA'BB' pattern is typical for a 1,4-disubstituted benzene ring where the two substituents have different electronic effects, leading to a more complex splitting than simple doublets. organicchemistrydata.org

The N,N-dimethyl groups appear as two distinct singlets. In one study, these are observed at δ 3.13 and 2.96 ppm. rsc.orgrsc.org Another reports them at δ 3.12 and 2.95 ppm. thieme-connect.de The presence of two separate signals for the two methyl groups is a direct consequence of the hindered rotation around the amide C-N bond, which makes the two methyl groups chemically non-equivalent. One methyl group is cis and the other is trans to the carbonyl oxygen.

Table 1: ¹H NMR Chemical Shifts for this compound in CDCl₃

| Protons | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Reference |

|---|---|---|---|---|

| Aromatic | 7.81–7.67 | m | - | rsc.org |

| Aromatic | 7.63–7.46 | m | - | rsc.org |

| Aromatic | 7.70–7.62 | m | - | thieme-connect.de |

| Aromatic | 7.55–7.48 | m | - | thieme-connect.de |

| Aromatic | 7.72 | d | 8.1 | rsc.org |

| Aromatic | 7.52 | d | 8.1 | rsc.org |

| N-CH₃ | 3.13 | s | - | rsc.orgrsc.org |

| N-CH₃ | 2.96 | s | - | rsc.orgrsc.org |

| N-CH₃ | 3.12 | s | - | thieme-connect.de |

Carbon-13 NMR (¹³C NMR) Characterization

The ¹³C NMR spectrum provides further confirmation of the structure of this compound. Key resonances are observed for the carbonyl carbon, the cyano carbon, the aromatic carbons, and the N-methyl carbons.

One study reports the following chemical shifts in CDCl₃: δ 169.6 (C=O), 140.6 (C-CN), 132.4 (aromatic CH), 127.8 (aromatic CH), 118.1 (CN), 113.4 (aromatic C-C=O), 39.4 (N-CH₃), and 35.4 (N-CH₃). rsc.org Another source provides similar values: δ = 169.37 (C=O), 142.56, 128.16, 123.90 (aromatic carbons), with the N-methyl carbons at 39.43 and 35.46. rsc.org The distinct signals for the two N-methyl carbons further corroborate the hindered rotation about the amide bond.

Table 2: ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Chemical Shift (δ) in ppm | Reference |

|---|---|---|

| C=O | 169.6 | rsc.org |

| C=O | 169.37 | rsc.org |

| C-CN | 140.6 | rsc.org |

| Aromatic | 142.56 | rsc.org |

| Aromatic CH | 132.4 | rsc.org |

| Aromatic CH | 127.8 | rsc.org |

| Aromatic | 128.16 | rsc.org |

| Aromatic | 123.90 | rsc.org |

| CN | 118.1 | rsc.org |

| C-C=O | 113.4 | rsc.org |

| N-CH₃ | 39.4 | rsc.org |

| N-CH₃ | 35.4 | rsc.org |

| N-CH₃ | 39.43 | rsc.org |

Investigation of Hindered Rotation in N,N-Dimethylbenzamides via NMR

The phenomenon of hindered rotation around the amide C-N bond in N,N-dimethylbenzamides is a well-documented area of study using dynamic NMR spectroscopy. researchgate.netscispace.com This restricted rotation arises from the partial double bond character of the C-N bond due to resonance between the nitrogen lone pair and the carbonyl group. The energy barrier for this rotation in N,N-dimethylbenzamides is typically in the range of 50 to 90 kJ/mol, which is an accessible range for variable temperature NMR experiments. ias.ac.in

Studies have shown that the height of this rotational barrier is influenced by the electronic nature of substituents on the aromatic ring. scispace.comresearchgate.net Electron-withdrawing groups, such as the cyano group in this compound, can affect the degree of resonance and thus alter the energy barrier. Furthermore, the polarity of the solvent can also impact the rotational barrier, with polar solvents generally leading to an increase in the barrier height for N,N-dimethylbenzamide. scispace.comresearchgate.net By analyzing the coalescence of the two N-methyl signals at varying temperatures, the free energy of activation (ΔG‡) for the rotational process can be determined. researchgate.netoup.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula. While a specific HRMS value for this compound was not found in the provided search results, HRMS is a standard technique for the characterization of newly synthesized compounds and would be expected to confirm the molecular formula C₁₀H₁₀N₂O. thieme-connect.comgoogle.com For instance, the related compound N,N-dimethylterephthalamide was analyzed by HRMS, confirming its molecular formula. thieme-connect.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is useful for analyzing the purity of a sample and for obtaining its mass spectrum. The mass spectrum of an organic compound shows a molecular ion peak (M⁺) and various fragment ion peaks, which provide a "fingerprint" of the molecule. msu.edu

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve cleavages characteristic of benzamides. Common fragmentation pathways include alpha-cleavage, where the bond adjacent to the nitrogen atom breaks, leading to the formation of stable ions. msu.edu While a specific GC-MS fragmentation pattern for this compound was not detailed in the search results, analysis of related N,N-dimethylamides has been performed using this technique. open.ac.uk

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of thermally labile and polar molecules, providing information about the molecular weight and fragmentation patterns of the analyte. sci-hub.senih.gov In the analysis of this compound, which has a molecular formula of C₁₀H₁₀N₂O and a molecular weight of 174.2 g/mol , ESI-MS typically reveals the protonated molecular ion [M+H]⁺. smolecule.comrsc.org

High-resolution mass spectrometry (HRMS) using ESI can provide highly accurate mass measurements, which helps in confirming the elemental composition of the compound. For instance, in studies involving derivatives of this compound, HRMS-ESI has been used to confirm the formation of the desired products with high precision. rsc.org The technique is sensitive and allows for the identification of compounds even in complex mixtures, making it a powerful tool in synthetic and analytical chemistry. nih.gov

Table 1: ESI-MS Data for this compound and Related Compounds

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z | Reference |

|---|---|---|---|---|

| This compound | C₁₀H₁₀N₂O | 175.0866 | - | smolecule.com |

| A related benzamide (B126) derivative | C₁₃H₁₇NO₂ | 220.1332 | 220.1327 | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that correspond to its key structural features.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

|---|---|---|---|

| C≡N (Nitrile) | ~2200 | Sharp, strong stretch | iastate.edu |

| C=O (Amide) | 1630-1680 | Strong stretch | libretexts.org |

| C-H (Aromatic) | 3000-3100 | Stretch | libretexts.org |

| C-H (Aliphatic) | 2850-3000 | Stretch | libretexts.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

In-situ UV-Vis spectroscopy is a powerful process analytical technology (PAT) tool for real-time monitoring of chemical reactions. acs.orgnih.gov By continuously measuring the absorbance of the reaction mixture at specific wavelengths, the concentration of reactants, intermediates, and products can be tracked over time. thermofisher.commdpi.com This technique is particularly useful for studying reaction kinetics and mechanisms. For amide bond formation reactions, changes in the UV-Vis spectrum can indicate the progress of the reaction. acs.org For instance, the formation of the amide product may lead to a shift in the absorption maximum or a change in absorbance intensity, which can be correlated with the reaction's progress. semanticscholar.org The use of in-situ UV-Vis allows for the optimization of reaction conditions and ensures reaction completion without the need for frequent sampling and offline analysis. nih.govazom.com

The electronic properties of this compound are influenced by the substituents on the benzene ring. The cyano group is a strong electron-withdrawing group, while the N,N-dimethylamido group is an electron-donating group. These opposing electronic effects influence the electronic transitions and the position of the absorption bands in the UV-Vis spectrum. dalalinstitute.comcdnsciencepub.com

The UV-Vis spectrum of benzamide and its derivatives typically shows absorption bands corresponding to π → π* and n → π* transitions. wu.ac.th The π → π* transitions, which are generally more intense, arise from the excitation of electrons in the aromatic system. The n → π* transitions are typically less intense and involve the non-bonding electrons on the oxygen and nitrogen atoms of the amide group. The presence of the cyano group can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands depending on its interaction with the rest of the molecule. arabjchem.org The electronic effects of substituents on the UV-Vis spectra of aromatic compounds have been extensively studied and can be correlated with parameters like Hammett substituent constants. dalalinstitute.comcdnsciencepub.com

X-ray Crystallography for Solid-State Structure Determination

For example, the crystal structure of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, a derivative, has been determined by single-crystal X-ray diffraction, revealing an orthorhombic crystal system with the space group P212121. smolecule.com Similarly, crystallographic data for 4-cyano-N,N-dimethylaniline, which shares the cyano and N,N-dimethyl-substituted phenyl core, shows it crystallizes in the monoclinic space group P 1 21/c 1. nih.gov These studies on analogous structures suggest that the benzamide moiety in this compound would likely be planar, with the cyano group influencing the crystal packing through dipole-dipole interactions or weak hydrogen bonds. Such analyses are crucial for understanding structure-property relationships in the solid state. smolecule.com

Table 3: Crystallographic Data for an Analogue of this compound

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 4-cyano-N,N-dimethylaniline | Monoclinic | P 1 21/c 1 | 6.304 | 7.937 | 17.203 | 90 | 91.59 | 90 | nih.gov |

Theoretical and Computational Studies of 4 Cyano N,n Dimethylbenzamide

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic nature of a molecule. For 4-cyano-N,N-dimethylbenzamide, these calculations offer insights into its geometry and orbital energies.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure and ground-state geometry of molecules. scispace.comornl.gov The theory is founded on the Hohenberg-Kohn theorem, which states that the ground-state electron density of a system determines all its ground-state properties. ornl.govcond-mat.de DFT calculations for N,N-dialkyl amides, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA), have shown excellent agreement with experimental geometries obtained from gas-phase electron-diffraction studies. psu.edu

| Parameter | Experimental Value (Å or °) | Calculated Value (ACM/DZVP) (Å or °) | Calculated Value (BLYP/DZVP) (Å or °) |

|---|---|---|---|

| C'=O Bond Length | 1.20 | 1.219 | 1.24 |

| C'-N Bond Length | 1.384 | 1.362 | - |

| N-C1 Bond Length | 1.450 | 1.449 | - |

| C'-N-C1 Bond Angle | 121.2 | 117.2 | 117.16 |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical activity. ajchem-a.com

For this compound, the electronic distribution of the FMOs is significantly influenced by its constituent parts: the N,N-dimethylbenzamide moiety and the electron-withdrawing cyano group. In molecules with donor-acceptor characteristics, the HOMO is often localized on the electron-donating part, and the LUMO is localized on the electron-accepting part. d-nb.info The para-cyano substituent is a strong electron-withdrawing group. researchgate.net This property suggests that the LUMO of this compound will likely have significant electron density localized on the cyanobenzoyl fragment, while the HOMO may be more distributed across the dimethylamino and benzoyl portions of the molecule. The energy of the LUMO is related to the electron affinity, and a lower LUMO energy indicates a greater ability to accept an electron. ossila.com DFT is a common method for calculating HOMO and LUMO energies. ossila.com

| Concept | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Indicates the ability to donate an electron; related to ionization potential. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is not occupied by electrons. | Indicates the ability to accept an electron; related to electron affinity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. |

Conformational Analysis and Rotational Barriers

The three-dimensional structure and conformational flexibility of this compound are key to its interactions and properties. Computational methods are invaluable for exploring its conformational landscape.

Aromatic amides like this compound feature two primary rotational motions: rotation around the aryl-CO bond and rotation around the C-N amide bond. core.ac.uk The rotation around the C-N bond is particularly significant due to the partial double-bond character of the amide linkage, which results from resonance. This restricted rotation creates a substantial energy barrier, which can be studied using computational methods and experimental techniques like Variable Temperature NMR (VT-NMR). core.ac.ukresearchgate.net

Computational studies, often employing DFT, can map the potential energy surface (PES) for the rotation around the C-N bond. core.ac.uk By calculating the energy of the molecule at various dihedral angles, the transition state for rotation can be identified and the activation free energy (ΔG‡) can be determined. For N,N-dimethylbenzamide, the barrier to rotation has been a subject of re-investigation to ensure accuracy by accounting for factors like temperature-dependent chemical shifts. researchgate.net These computational models provide insights into the structural and energetic details of the amide bond deformation. science.gov

The substituent on the aromatic ring can significantly influence the conformational preferences of benzamides. In this compound, the cyano group at the para position exerts a strong electron-withdrawing effect. This electronic influence can alter the degree of resonance stabilization and the rotational barriers within the molecule.

For N,N-dimethylbenzamide derivatives, steric effects from the dimethylamino group cause the planar conformations to be energetically unfavorable. nih.gov The addition of a para-substituent like a cyano group primarily influences the electronic properties rather than introducing additional steric hindrance. An electron-withdrawing group can affect the partial double bond character of both the C-N and aryl-CO bonds, which in turn modifies the rotational energy barriers. core.ac.uk Studies on substituted N-phenylpyrrole derivatives, for example, have shown that an electron-withdrawing cyano group can enhance charge-separated resonance structures, which could have implications for the conformational energy profile of this compound. nih.gov The interplay between the steric requirements of the N,N-dimethylamide group and the electronic effects of the cyano substituent dictates the molecule's preferred conformation and dynamic behavior.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net These simulations can provide detailed information about the structural and dynamic properties of molecular crystals and individual molecules in various environments. researchgate.netaps.org For a molecule like this compound, MD simulations could be used to model its behavior in the solid state or in solution.

In the context of organic molecular crystals, MD simulations using force fields like GAFF, CHARMM, and OPLS can reproduce structural features and thermal motion. researchgate.net These simulations can monitor the motion of individual molecules, including internal rotations such as the rotation of the dimethylamino group around the C-N bond. researchgate.net By simulating the system over a period of time, MD can provide insights into dynamic processes, calculate thermodynamic properties associated with molecular reorientations, and help interpret experimental data such as atomic displacement parameters (ADPs) from X-ray crystallography. researchgate.net While specific MD simulation studies on this compound are not prominent in the literature, the methodology is well-suited to investigate its conformational dynamics, solvation effects, and intermolecular interactions in a condensed phase.

Exploration of Dynamic Behavior in Solution

A key dynamic feature of N,N-disubstituted benzamides is the hindered rotation around the carbonyl carbon-nitrogen (C-N) bond. ias.ac.in This rotational barrier arises from the partial double bond character of the C-N bond, a consequence of p-orbital overlap between the nitrogen lone pair and the carbonyl π-system. The energy required to overcome this barrier can be determined experimentally, most commonly by dynamic nuclear magnetic resonance (DNMR) spectroscopy, and modeled using computational methods. montana.edu

In DNMR studies, the two N-methyl groups are non-equivalent when rotation is slow on the NMR timescale, giving rise to two distinct signals. montana.edu As the temperature increases, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the two signals broaden and merge into a single peak, as the NMR can no longer distinguish between the two rapidly interconverting methyl environments. montana.edu By analyzing the line shape of the spectra at different temperatures, the rate of exchange and the activation parameters for the rotation can be calculated. cdnsciencepub.com

The rotational barrier in para-substituted N,N-dimethylbenzamides is sensitive to the electronic properties of the substituent at the para position. researchgate.net The electron-withdrawing nature of the 4-cyano group influences the electronic distribution within the benzene (B151609) ring and the amide moiety, thereby affecting the C-N bond's double bond character and the energy barrier to rotation. Studies correlating rotational barriers with Hammett-type constants have been employed to quantify these substituent effects. researchgate.net

Computational studies using methods like the Gaussian-4 (G4) theory have been used to calculate N-C bond dissociation enthalpies (BDEs) for a range of amides, showing that substituents on the carbonyl group can have a stabilizing effect on the amide bond. researchgate.net While specific G4 calculations for this compound are not detailed in the provided results, the trends indicate that electron-withdrawing groups can influence bond strengths and rotational dynamics. researchgate.net

| Para-Substituent (X) | ΔG‡ (kJ/mol) | Reference |

|---|---|---|

| H | 65.3 | cdnsciencepub.comresearchgate.net |

| NO₂ | 60.7 | researchgate.net |

| CN | 61.5 | researchgate.net |

| OCH₃ | 69.5 | researchgate.net |

| N(CH₃)₂ | 72.4 | researchgate.net |

Intermolecular Interactions and Solvent Effects

The behavior of this compound in solution is significantly modulated by its interactions with solvent molecules. These interactions can be nonspecific, arising from the bulk dielectric properties of the medium, or specific, such as the formation of hydrogen bonds. mdpi.com

Solvent polarity plays a crucial role in determining the rotational barrier of the amide C-N bond. researchgate.net A study on the parent compound, N,N-dimethylbenzamide, demonstrated a phenomenon described as "solvent-enhanced π polarization". researchgate.net In this model, polar solvents interact with the resonance structures of the amide. Interaction with the more polar zwitterionic resonance form is enhanced in more polar solvents. This stabilization of the ground state, which has significant double bond character, leads to an increase in the rotational energy barrier. researchgate.net Protic solvents, capable of acting as hydrogen bond donors, are particularly effective at increasing this barrier through direct hydrogen bonding with the carbonyl oxygen.

For this compound, there are two primary hydrogen bond acceptor (HBA) sites: the carbonyl oxygen and the nitrogen atom of the cyano group. acs.org The relative basicity of these sites determines the preferred location of interaction with hydrogen bond donor (HBD) solvents. Computational methods that calculate molecular electrostatic potentials (MEPs) can be used to predict the strength of these interactions. researchgate.net The interaction of protic solvents like alcohols with the carbonyl group can weaken the C=O bond while strengthening the C-N bond's double bond character, thus influencing the molecule's vibrational spectra and rotational dynamics. mdpi.com

The solubility profile of the related N,N-dimethylbenzamide shows it is highly soluble in many organic solvents but only slightly soluble in water, a consequence of the hydrophobic aromatic ring limiting interaction with polar water molecules. solubilityofthings.com The presence of the polar cyano group in this compound would be expected to modify its solubility and interactions with polar solvents.

| Solvent | Dielectric Constant (ε) | ΔG‡ (kJ/mol) | Reference |

|---|---|---|---|

| Cyclohexane | 2.02 | 64.4 | researchgate.net |

| Carbon Tetrachloride | 2.24 | 65.3 | researchgate.net |

| Benzene | 2.28 | 66.1 | researchgate.net |

| Acetone | 20.7 | 66.5 | researchgate.net |

| Methanol | 32.7 | 70.3 | researchgate.net |

| Formamide | 111.0 | 71.1 | researchgate.net |

Research on the Reactivity and Chemical Transformations of 4 Cyano N,n Dimethylbenzamide

Reactions Involving the Amide Moiety

The tertiary amide group in 4-cyano-N,N-dimethylbenzamide is generally stable due to resonance stabilization between the nitrogen lone pair and the carbonyl group. researchgate.net Consequently, reactions involving the cleavage of the robust C–N bond often require specific catalysts or harsh conditions.

The hydrolysis of tertiary amides to their corresponding carboxylic acids is a challenging transformation that typically requires more forceful conditions than the hydrolysis of primary or secondary amides. arkat-usa.org While specific studies on the hydrolysis of this compound are not detailed, the general principles of amide chemistry apply. Alkaline hydrolysis, for instance, depends on both steric and electronic factors; electron-withdrawing groups on the acyl moiety, such as the para-cyano group, would be expected to increase the electrophilicity of the carbonyl carbon and facilitate the reaction. arkat-usa.org

Amidation reactions, which involve the conversion of an ester to an amide, are a common synthetic route. For example, related cyano-substituted benzoic acid esters can be reacted with amines in the presence of a base to form the corresponding benzamide (B126). google.com

The cleavage of the amide C–N bond is a significant challenge in organic synthesis. researchgate.net Research has demonstrated that this transformation can be achieved catalytically. For instance, the direct esterification of tertiary amides via C–N bond alcoholysis has been accomplished using specific metal catalysts. researchgate.net In a related context, the reaction of N,N-dimethylbenzamide, a close structural analog, with a magnesium-based catalyst system (ToMMgMe and pinacolborane) showed pathways involving C–N bond cleavage. iastate.eduresearchgate.net Another strategy involves reacting N-phenyl-N-tosylbenzamides with sodium azide (B81097) and oxalic acid, which proceeds through selective C–N bond cleavage to ultimately yield N-formylated products. rsc.org The cyano-substituted version of this substrate participated in the reaction, affording the product in a 58% yield. rsc.org

The deoxygenation of amides to amines is a key reductive transformation. A notable method involves the use of an earth-abundant magnesium catalyst for the hydroboration of amides. iastate.eduresearchgate.net Research on N,N-dimethylbenzamide demonstrated its reduction to benzyldimethylamine using pinacolborane (HBpin) and a catalytic amount of tris(4,4-dimethyl-2-oxazolinyl)phenylborate magnesium methyl (ToMMgMe). iastate.edu A significant finding from this research is that the reaction conditions are mild enough to leave other functional groups, specifically including cyano groups, intact. iastate.eduresearchgate.net The catalytic activation of the ToMMgMe precursor requires the presence of both the amide and the pinacolborane reagent. iastate.edu

| Substrate | Reagent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| N,N-Dimethylbenzamide | Pinacolborane (2 equiv.) | ToMMgMe (10 mol %) | Benzyldimethylamine | 54% | iastate.edu |

Reactions at the Nitrile Group

The cyano group of this compound is a versatile functional handle, susceptible to both reduction and hydrolysis to yield amines and carboxylic acids, respectively.

The nitrile functional group can be readily reduced to a primary amine. chemguide.co.uk This transformation is commonly achieved using powerful reducing agents like lithium tetrahydridoaluminate (LiAlH₄) in a solvent such as diethyl ether, followed by an acidic workup. iastate.educhemguide.co.uk Another established method is catalytic hydrogenation, where the nitrile is treated with hydrogen gas in the presence of a metal catalyst like palladium, platinum, or nickel at elevated temperature and pressure. chemguide.co.uk These methods would convert the cyano group of this compound into an aminomethyl group, yielding 4-(aminomethyl)-N,N-dimethylbenzamide. The use of diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165) is another effective method for reducing a variety of aromatic nitriles. organic-chemistry.org

The hydrolysis of nitriles provides a direct route to carboxylic acids or, under controlled conditions, to primary amides. lumenlearning.comchemguide.co.uk The reaction can proceed under either acidic or basic conditions. libretexts.org

Acidic Hydrolysis : Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, results in the formation of a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk In the case of this compound, this would yield 4-carboxy-N,N-dimethylbenzamide (a dimethylamide derivative of terephthalic acid). The mechanism involves protonation of the nitrile, which increases its electrophilicity, followed by the nucleophilic attack of water. lumenlearning.comlibretexts.org This initially forms a primary amide, which is then further hydrolyzed to the carboxylic acid under the reaction conditions. libretexts.org

Alkaline Hydrolysis : Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide (B78521), produces the salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uk Acidification of the final solution is necessary to obtain the free carboxylic acid. chemguide.co.uk Research has shown that mild alkaline hydrolysis using a methanolic solution of NaOH in a less polar aprotic solvent like dioxane can selectively hydrolyze nitriles to primary amides with very slow subsequent conversion to the acid, offering a method for controlled synthesis. arkat-usa.org This would transform this compound into 4-(aminocarbonyl)-N,N-dimethylbenzamide (a derivative of terephthalamide).

| Condition | Reagents | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| Acidic | Dilute Acid (e.g., HCl), Heat | Primary Amide | Carboxylic Acid | chemguide.co.uk |

| Alkaline (Standard) | Aqueous Base (e.g., NaOH), Heat | Primary Amide | Carboxylate Salt | chemguide.co.uk |

| Alkaline (Mild) | NaOH in Methanol/Dioxane, Heat | - | Primary Amide (isolated) | arkat-usa.org |

Aromatic Ring Functionalization

The functionalization of the aromatic ring of this compound is significantly influenced by the electronic properties of its two substituents: the cyano group (-CN) and the N,N-dimethylcarboxamide group (-CON(CH₃)₂).

Electrophilic Aromatic Substitution Studies (if applicable)

Electrophilic Aromatic Substitution (EAS) reactions involve the attack of an electrophile on the electron-rich benzene (B151609) ring. masterorganicchemistry.com However, the aromatic ring of this compound is highly deactivated towards EAS. This deactivation arises from the potent electron-withdrawing nature of both the cyano group (via induction and resonance) and the carbonyl of the amide group. masterorganicchemistry.comnih.gov

The directing effects of the substituents are also crucial. The cyano group is a meta-director, while the N,N-dimethylcarboxamide group is also considered a meta-directing deactivator in EAS reactions. masterorganicchemistry.com Therefore, any potential electrophilic substitution would be expected to occur at the positions meta to both groups (positions 2 and 6), but the reaction would likely require harsh conditions and result in low yields due to the severe deactivation of the ring.

Studies on related N,N-dimethylbenzamide derivatives have shown that electrophilic substitution is possible, though challenging. For example, nitration can be achieved on the N,N-dimethylbenzamide core. Theoretical and experimental kinetic studies on various benzene derivatives confirm that strong electron-withdrawing groups significantly increase the energy barrier for EAS reactions. nih.gov

Nucleophilic Aromatic Substitution Studies (if applicable)

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (a Meisenheimer complex). nih.govwikipedia.org

While this compound itself does not have a leaving group, its structure is highly relevant to NAS studies. The para-cyano group is a powerful activating group for SNAr reactions. If a suitable leaving group (e.g., a halogen like F, Cl) were present on the ring, particularly at the ortho position to the cyano group, the molecule would be highly susceptible to nucleophilic attack at that position. The strong electron-withdrawing effect of the cyano group would stabilize the intermediate, facilitating the displacement of the leaving group. wikipedia.org This principle is widely used in the synthesis of complex aromatic compounds. nih.govdalalinstitute.com

Oxidation and Reduction of the Aromatic Ring

The reactivity of the aromatic ring towards oxidation and reduction is dictated by its electron density.

Oxidation: The aromatic ring of this compound is electron-deficient due to its substituents. This makes it inherently resistant to oxidative degradation under typical conditions. Strong oxidizing agents like hot acidic potassium permanganate, which can oxidize alkyl side-chains on benzene rings, would not readily oxidize this electron-poor ring. libretexts.org Under very harsh conditions, such as with ozone or other powerful oxidants, cleavage of the aromatic ring could occur, but selective functionalization via oxidation is unlikely. Electrochemical oxidation at an anode represents another potential method for reacting the aromatic ring, as has been demonstrated in the electrochemical cyanation of other aromatic compounds. google.com

Reduction: In contrast to its resistance to oxidation, the electron-deficient nature of the ring makes it a suitable candidate for reduction, particularly via methods like the Birch reduction. This reaction involves the use of an alkali metal (like sodium or lithium) dissolved in liquid ammonia with an alcohol proton source. It typically reduces electron-deficient aromatic rings to cyclohexa-1,4-dienes. For this compound, the expected product would be a dihydrobenzene derivative, with reduction occurring at the positions ortho and meta to the electron-withdrawing cyano group.

Mechanistic Investigations of this compound Reactions

Kinetic Studies

Kinetic studies provide quantitative data on reaction rates and activation barriers, offering deep insight into reaction mechanisms. For this compound, a key area of mechanistic investigation has been the study of hindered rotation around the amide C–N bond.

Due to the partial double bond character of the bond between the carbonyl carbon and the nitrogen atom, rotation is restricted. This restriction results in distinct chemical environments for the two methyl groups on the nitrogen, which can be observed by Nuclear Magnetic Resonance (NMR) spectroscopy at low temperatures. As the temperature increases, the rate of rotation increases, causing the signals for the two methyl groups to broaden, coalesce, and finally sharpen into a single peak.

Total line-shape analysis of variable temperature NMR spectra allows for the determination of the rate of this exchange process at different temperatures. From this data, the activation parameters for the rotational barrier can be calculated. A re-investigation of the rotational barrier in the parent compound, N,N-dimethylbenzamide, which included the effect of temperature-dependent chemical shift changes, provides a strong model for the expected kinetics in the 4-cyano derivative. researchgate.net The presence of the electron-withdrawing cyano group is expected to influence the height of this rotational barrier.

Another area of kinetic investigation involves the electrochemical oxidation of N,N-dimethylbenzamide. Studies on its anodic N-dealkylation revealed a kinetic isotope effect of approximately 1.4-1.7, which is consistent with an ECE (electrochemical/chemical/electrochemical) mechanism that proceeds through an aminium ion intermediate. acs.org

Table 2: Representative Activation Parameters for Hindered C-N Bond Rotation in N,N-Dimethylamides Data for related compounds are presented to illustrate the typical energy barriers involved in this dynamic process.

| Compound | Method | Activation Energy (ΔG‡) (kcal/mol) | Reference |

|---|---|---|---|

| N,N-Dimethylacetamide | NMR Line-shape Analysis | Value not explicitly stated, but improved parameters obtained | researchgate.net |

| N,N-Dimethylbenzamide | NMR Line-shape Analysis | Re-investigated, but specific value not in abstract | researchgate.net |

| N-Vinyl Amides | NMR Line-shape Analysis | ~17-18 (approx. 2.5 kcal/mol higher than saturated analogs) | researchgate.net |

Identification of Reaction Intermediates

The elucidation of reaction mechanisms often hinges on the successful identification of transient intermediates. For reactions involving the N,N-dimethylbenzamide core, several key intermediates have been proposed and, in some cases, isolated, shedding light on the transformation pathways.

In the context of electrochemical N-demethylation of N,N-dimethylbenzamide, which serves as a model for the behavior of its 4-cyano derivative, an electrochemical/chemical/electrochemical (ECE) mechanism has been proposed. acs.org This process is believed to proceed through aminium ion intermediates. acs.org Experimental evidence supports this pathway through the isolation of N-methyl-N-(hydroxymethyl)benzamide, which is formed during the reaction. acs.org

Microsomal oxidation of N,N-dimethylbenzamide provides another avenue for studying reaction intermediates. These reactions are relevant to understanding the metabolic pathways of such compounds. Research has shown that this process can involve the formation of a carbon-centered radical alpha to the amide nitrogen. psu.edu This intermediate was confirmed through trapping experiments. For instance, in the oxidation of N-(but-3-enyl)-N-methylbenzamide, the initially formed carbon-centered radical undergoes cyclization, with a preference for the 5-exo-trig pathway over the 6-endo-trig pathway by a factor of five. psu.edu

In the magnesium-catalyzed reduction of N,N-dimethylbenzamide using pinacolborane (HBpin), certain potential intermediates have been ruled out. iastate.edu Specifically, the species ToMMgH2Bpin (where ToM = tris(4,4-dimethyl-2-oxazolinyl)phenylborate) was found not to be a catalytic intermediate, as its reaction with N,N-dimethylbenzamide led to products from C-N and C-C bond cleavage rather than the expected reduction product. iastate.edu This indicates that the catalytic activation pathway is more complex and requires the simultaneous presence of the amide and the borane (B79455) reagent. iastate.edu